

CAS number and molecular weight of Ethyl Chrysanthemate-D6

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Compound of Interest

Compound Name: Ethyl Chrysanthemate-D6

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Technical Guide: Ethyl Chrysanthemate-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl Chrysanthemate-D6**, a deuterated analog of Ethyl Chrysanthemate. This document outlines its chemical properties, applications in experimental protocols, and the metabolic fate of the parent compound.

Chemical Properties and Identification

Ethyl Chrysanthemate-D6 is a stable isotope-labeled version of Ethyl Chrysanthemate, where six hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification.

Data Presentation: Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C10D6H10O2 or C12H14D6O2	[1]
Molecular Weight	174.27 g/mol or 202.32 g/mol	[1][2]
CAS Number (Unlabelled)	97-41-6	[3]
Alternate CAS Number	97-41-6	[3]



Note: The discrepancy in molecular formula and weight likely arises from different deuteration patterns of the molecule.

Core Applications and Experimental Protocols

The primary application of **Ethyl Chrysanthemate-D6** is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is considered the gold standard in bioanalysis for its ability to provide high accuracy and precision.[2]

Experimental Protocol: Use of Ethyl Chrysanthemate-D6 as an Internal Standard in Mass Spectrometry

This protocol provides a general workflow for the use of **Ethyl Chrysanthemate-D6** as an internal standard for the quantification of unlabeled Ethyl Chrysanthemate or related pyrethroid metabolites in a biological matrix.

- 1. Preparation of Stock Solutions:
- Prepare a stock solution of Ethyl Chrysanthemate-D6 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Prepare a series of calibration standards of the unlabeled analyte (Ethyl Chrysanthemate) in the same solvent.
- 2. Sample Preparation:
- To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the **Ethyl Chrysanthemate-D6** internal standard stock solution.
- Perform sample extraction to isolate the analyte and internal standard from the matrix.
 Common techniques include:
 - Protein Precipitation: Add a cold organic solvent like acetonitrile to precipitate proteins.



- Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to extract the compounds.
- Solid-Phase Extraction (SPE): Use a cartridge to selectively retain and elute the compounds of interest.[4]

3. LC-MS/MS Analysis:

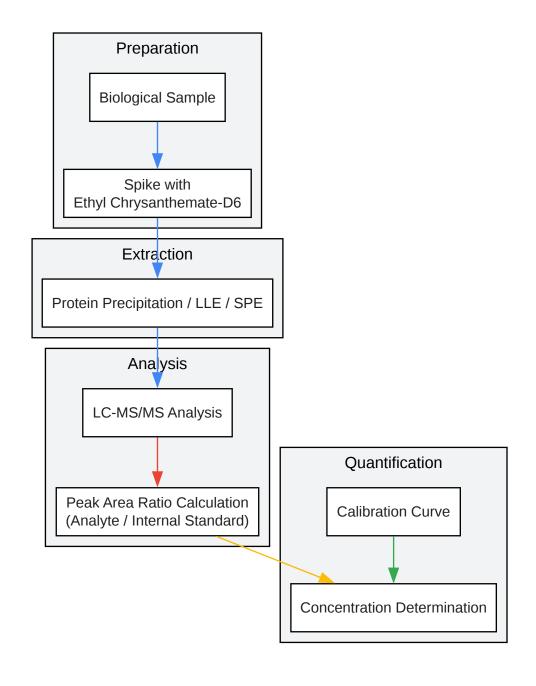
- Inject the extracted sample into an LC-MS/MS system.
- Develop a chromatographic method to achieve good separation of the analyte from other matrix components. Due to the near-identical chemical properties, the deuterated internal standard will co-elute with the unlabeled analyte.[5]
- Optimize the mass spectrometer settings for the detection of both the analyte and the
 internal standard. This involves selecting appropriate precursor and product ions for each
 compound in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
 mode.

4. Quantification:

- The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown sample is then interpolated from this curve.

Workflow for Use of a Deuterated Internal Standard





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Caption: Workflow for quantification using a deuterated internal standard.

Biological Activity and Metabolic Pathways

Ethyl Chrysanthemate is a key intermediate in the synthesis of pyrethroid insecticides.[6] Pyrethroids are synthetic analogs of naturally occurring pyrethrins from chrysanthemum flowers.[7] While Ethyl Chrysanthemate itself has some biological activity as an attractant, its







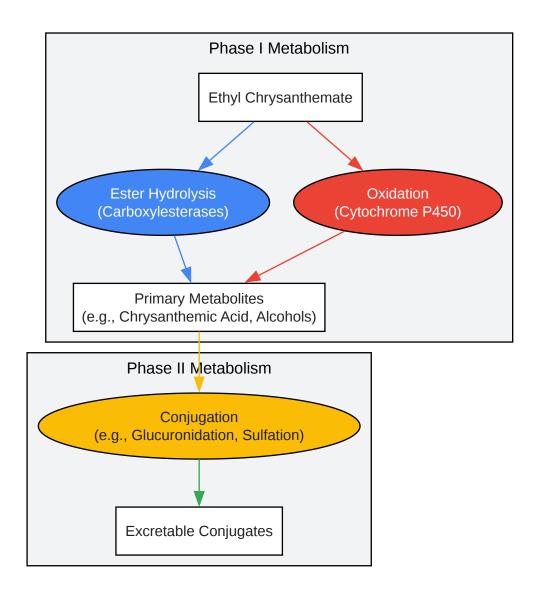
primary relevance in a toxicological and metabolic context is through its relationship with pyrethroids.[8]

The metabolism of pyrethroids, and by extension their precursors like Ethyl Chrysanthemate, proceeds through two main phases in mammals.

- Phase I Metabolism: The initial phase involves the breakdown of the compound into more
 polar metabolites. The major reactions are ester hydrolysis and oxidation, primarily carried
 out by carboxylesterases and cytochrome P450 enzymes.[7][9] Ester hydrolysis cleaves the
 ester bond, a key step in the detoxification of pyrethroids.[7]
- Phase II Metabolism: The metabolites from Phase I undergo conjugation reactions, where
 they are coupled with endogenous molecules like glucuronic acid or sulfate. This process
 increases their water solubility and facilitates their excretion from the body.[7]

Metabolic Pathway of Ethyl Chrysanthemate





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